molecular formula C6H13NO4 B12892037 (2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol

(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol

Cat. No.: B12892037
M. Wt: 163.17 g/mol
InChI Key: ODOKPZPCULYXKR-VRPWFDPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is a complex organic compound with a unique tetrahydrofuran ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the aminomethyl and methoxy groups. Common synthetic routes may involve:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Introduction of Aminomethyl Group: This step often involves the use of aminating agents under controlled conditions.

    Methoxylation: The methoxy group is introduced using methanol and acid or base catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,4S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3S,4S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4-,5+,6?/m1/s1

InChI Key

ODOKPZPCULYXKR-VRPWFDPXSA-N

Isomeric SMILES

COC1[C@H]([C@@H]([C@H](O1)CN)O)O

Canonical SMILES

COC1C(C(C(O1)CN)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.